(3R)-3-(2,3,4-Trifluorophenyl)morpholine
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Overview
Description
(3R)-3-(2,3,4-Trifluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the morpholine ring. This can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
(3R)-3-(2,3,4-Trifluorophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(2,4,5-Trifluorophenyl)morpholine: Similar structure with different substitution pattern on the phenyl ring.
(3R)-3-(2,3,5-Trifluorophenyl)morpholine: Another isomer with a different trifluorophenyl substitution.
Uniqueness
(3R)-3-(2,3,4-Trifluorophenyl)morpholine is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
(3R)-3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m0/s1 |
InChI Key |
HZOFJZRQQPMSDN-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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